molecular formula C12H12N2O2 B3428760 1,2-Dipyridin-4-ylethane-1,2-diol CAS No. 6950-04-5

1,2-Dipyridin-4-ylethane-1,2-diol

Cat. No. B3428760
CAS RN: 6950-04-5
M. Wt: 216.24 g/mol
InChI Key: DHKSJSQSVHHBPH-UHFFFAOYSA-N
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Description

1,2-Dipyridin-4-ylethane-1,2-diol is a chemical compound with the CAS Number: 6950-04-5 and a molecular weight of 216.24 . It is used in scientific research, with applications ranging from catalysis to pharmaceutical development.


Molecular Structure Analysis

The molecular formula of 1,2-Dipyridin-4-ylethane-1,2-diol is C12H12N2O2 . The InChI code is 1S/C12H12N2O2/c15-11(9-1-5-13-6-2-9)12(16)10-3-7-14-8-4-10/h1-8,11-12,15-16H .

Scientific Research Applications

Synthesis of DPEDA Pyridine Analogs and Organocatalysts

The compound has been used in the synthesis of enantiomerically pure (1S,2S)-1,2-di(pyridin-2-yl)- and (1R,2R)-1,2-di(pyridin-4-yl)-ethane-1,2-diamines . This synthesis involves a stereospecific diaza-Cope rearrangement . The resulting diamines have been used to create efficient organocatalysts for asymmetric cross-aldol reactions .

Potential for Hydrogen Bonding and Aromatic Interactions

The structure of 1,2-Dipyridin-4-ylethane-1,2-diol suggests potential for hydrogen bonding due to the hydroxyl groups and aromatic interactions with the pyridyl rings. This could make it useful in the study of these types of chemical interactions.

Esterification and Etherification Reactions

Based on its functional groups, the compound could potentially be involved in esterification reactions with carboxylic acids and etherification reactions with alkyl halides.

Research Chemical

Several chemical suppliers offer 1,2-Dipyridin-4-ylethane-1,2-diol as a research chemical, suggesting potential research interest. However, the specific research areas where it might be used are not readily apparent from these sources.

Study of Pyridine Derivatives

As the compound contains pyridine rings, research on other pyridine derivatives with similar structures might offer clues about potential applications.

Safety and Hazards Research

Due to the presence of pyridine rings, similar compounds can exhibit some toxicity. Research into the specific hazards associated with 1,2-Dipyridin-4-ylethane-1,2-diol could contribute to our understanding of the safety of similar compounds.

Safety and Hazards

1,2-Dipyridin-4-ylethane-1,2-diol is labeled as an irritant . For safety, it’s recommended to avoid inhalation and contact with skin or eyes . In case of contact, rinse with plenty of water .

properties

IUPAC Name

1,2-dipyridin-4-ylethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-11(9-1-5-13-6-2-9)12(16)10-3-7-14-8-4-10/h1-8,11-12,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKSJSQSVHHBPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(C(C2=CC=NC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80970196
Record name 1,2-Di(pyridin-4-yl)ethane-1,2-diol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dipyridin-4-ylethane-1,2-diol

CAS RN

6950-04-5, 5486-06-6
Record name 1,2-Di-4-pyridinyl-1,2-ethanediol
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URL https://commonchemistry.cas.org/detail?cas_rn=6950-04-5
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Record name (R*,R*)-(1)-1,2-Dipyridin-4-ylethane-1,2-diol
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Record name 1,2-Di(4-pyridyl)ethanediol
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Record name 6950-04-5
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Record name 1,2-Di(pyridin-4-yl)ethane-1,2-diol
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Record name 1,2-di(4-pyridyl)ethanediol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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